
(-)-(R)-Mexiletine Hydrochloride
Descripción general
Descripción
(-)-(R)-Mexiletine Hydrochloride is a class I antiarrhythmic drug with neuroprotective effects, particularly in models of brain ischemia due to its ability to inhibit brain sodium channels. It is used clinically as a racemic mixture of two enantiomers, with the R-enantiomer being the focus of various pharmacokinetic and pharmacodynamic studies .
Synthesis Analysis
The synthesis of (R)-mexiletine involves a controlled reductive ring opening of chiral aziridine as a key step. This method provides a simple and efficient route to produce the R-enantiomer of mexiletine, which is an anti-arrhythmic drug .
Molecular Structure Analysis
The molecular structure of mexiletine is critical in its interaction with sodium channel alpha-subunits. Mutations in transmembrane segment IVS6 of heart and brain channels can reduce the block by mexiletine, indicating that specific structural features of the drug are essential for its high-affinity binding and efficacy .
Chemical Reactions Analysis
Mexiletine undergoes various metabolic reactions, including aromatic and aliphatic hydroxylation, which are catalyzed by cytochrome P450IID6 in the liver. The metabolism exhibits stereoselectivity, with different rates of hydroxylation for the R- and S-enantiomers . Additionally, mexiletine can inhibit hepatic microsomal drug-metabolism, affecting enzymes such as aniline hydroxylase and aminopyrine N-demethylase .
Physical and Chemical Properties Analysis
The pharmacokinetics of mexiletine show that the R-enantiomer has a different disposition compared to the S-enantiomer in humans. After oral administration, the R-enantiomer exhibits a lower area under the curve (AUC) but a higher renal clearance rate. The urinary excretion of mexiletine conjugates consists mainly of the R-enantiomer . Mexiletine is predominantly metabolized by the liver, with an elimination half-life of 9 to 12 hours, and its oral absorption is rapid with bioavailability between 80-90% .
Relevant Case Studies
In a study protocol for the MEXiletine hydrochloride administration trial (MEXPRESS), mexiletine hydrochloride's efficacy and safety are being evaluated in patients with spinal and bulbar muscular atrophy (SBMA). This trial is significant as it tests mexiletine as a symptomatic drug for cold paresis in SBMA patients, marking the first trial to assess its efficacy and safety in this patient group .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
- Piperidines, a class of compounds to which Mexiletine belongs, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Pyridinium salts, structurally diverse and quite familiar structures in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics .
-
Metal Processing
-
Biomedical Applications
- Poly(allylamine hydrochloride), another related compound, has many biomedical applications . The most prominent use of this polyelectrolyte is in the field of cell encapsulation . A layer by layer method is used by alternating positively and negatively charged polyelectrolytes to build a barrier between the cell and the harsher outside environment .
-
Host-Guest Interactions
- Compounds like Lidocaine Hydrochloride and Procaine Hydrochloride, which are structurally similar to Mexiletine Hydrochloride, have been studied for their interactions with α- and β-Cyclodextrins . These studies are important in understanding the behavior of these drugs and can have implications in various fields such as drug delivery and pharmaceutical chemistry .
-
Metalloenzymes Inhibitors
-
Antiseptic and Disinfectant
- Poly (hexamethylene biguanide) hydrochloride (PHMB), a major derivative of biguanides, is a well-known commercially available polycationic antiseptic and disinfectant . It has a wide range of application prospects such as photoelectrical devices, gene delivery, clean coloration, CO2 capture, and uranium recovery, as well as the well-accepted antimicrobial behavior .
Safety And Hazards
(-)-®-Mexiletine Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Immediate medical attention is required in case of exposure .
Direcciones Futuras
The future directions of (-)-®-Mexiletine Hydrochloride research could involve further exploration of its mechanism of action, potential therapeutic applications, and development of more efficient synthesis methods. Additionally, the design of new drug delivery systems could improve the bioavailability and therapeutic efficacy of (-)-®-Mexiletine Hydrochloride .
Propiedades
IUPAC Name |
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720413 | |
| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride | |
CAS RN |
81771-86-0 | |
| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81771-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXILETINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



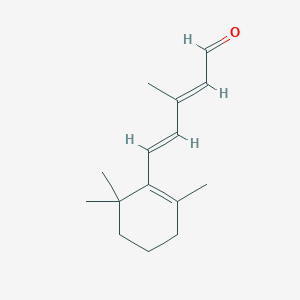
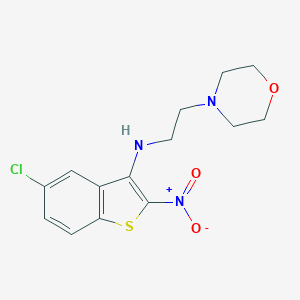
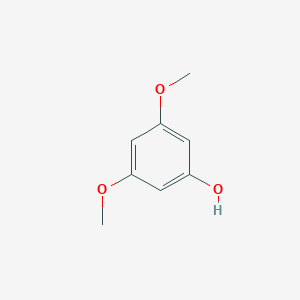
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
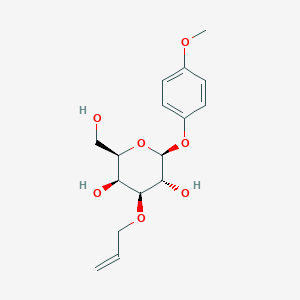
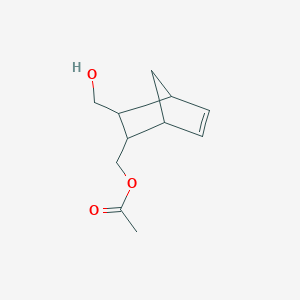
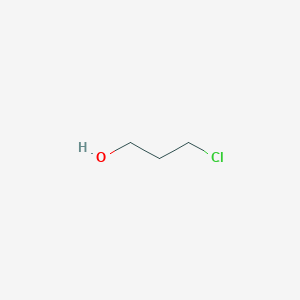
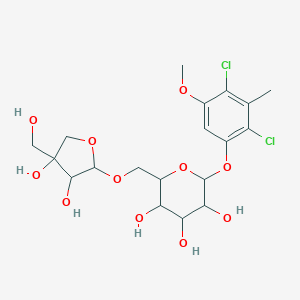
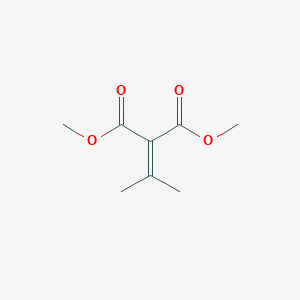
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
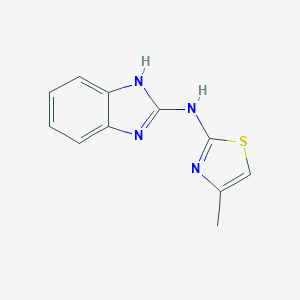
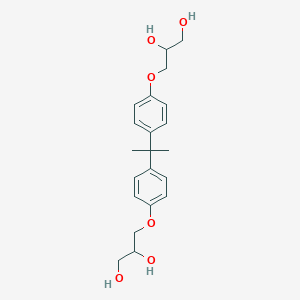
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
